molecular formula C11H10OS B14747664 2,6-Dimethyl-4h-thiochromen-4-one CAS No. 774-34-5

2,6-Dimethyl-4h-thiochromen-4-one

Cat. No.: B14747664
CAS No.: 774-34-5
M. Wt: 190.26 g/mol
InChI Key: OXEMHEHSVZGMTH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4h-thiochromen-4-one is a sulfur-containing heterocyclic compound that belongs to the class of thiochromones, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . This compound serves as a key synthetic intermediate for accessing a broader scope of thioflavanones and other sulfur-containing heterocycles with rich biological profiles . As a structural analog of chromones, where the oxygen atom is replaced by sulfur, thiochromen-4-ones like this derivative offer distinctive electronic and steric characteristics that can be leveraged in drug discovery and development . Thiochromen-4-one derivatives have demonstrated promising in vitro biological activities, particularly as antileishmanial agents. Compounds within this structural class have shown high activity against intracellular amastigotes of Leishmania panamensis , with some analogs exhibiting EC50 values lower than 10 μM and high selectivity indices (over 100), highlighting their potential as novel therapeutic candidates for neglected tropical diseases . The mechanism of action for bioactive thiochromen-4-ones may involve the inhibition of crucial parasite enzymes, such as trypanothione reductase, a vital enzyme for oxidative stress regulation in trypanosomatids. Inhibition of this target can lead to a significant increase in reactive oxygen species (ROS) and strong mitochondrial perturbation, resulting in parasite death . Furthermore, this compound class has been investigated for anticancer properties, with studies showing that certain derivatives can inhibit tumor cell growth and induce apoptosis in human cancer cells . The 4H-thiochromen-4-one 1,1-dioxide core, a closely related structure, has been identified as a special allosteric modulator, interacting with enzyme binding pockets through key amino acids . This product is intended for research purposes as a chemical standard or synthetic building block. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

774-34-5

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

2,6-dimethylthiochromen-4-one

InChI

InChI=1S/C11H10OS/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3

InChI Key

OXEMHEHSVZGMTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=CC2=O)C

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of 2,6-Dimethyl-4H-thiochromen-4-one

Molecular Architecture

The compound features a planar thiopyran-4-one ring fused to a benzene moiety, with methyl groups at C-2 and C-6. The C-2 methyl enhances electron density at the carbonyl group, while the C-6 substituent influences π-stacking interactions in biological systems.

Pharmacological Relevance

Thioflavones exhibit structural mimicry of natural flavones, enabling interactions with kinase and cytochrome P450 targets. The 2,6-dimethyl analog’s lipophilicity may improve membrane permeability, a key factor in drug design.

Synthetic Routes to this compound

Palladium-Catalyzed Cross-Coupling of 6-Methyl-2-sulfinyl-thiochromone

Adapting the method by Li et al. (2021), 2-sulfinyl-thiochromones serve as electrophilic partners for methylboronic acids under Pd(II)/XPhos catalysis.

Synthesis of 6-Methyl-2-sulfinyl-thiochromone
  • Starting Material : 3-Methylbenzenethiol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) undergo cyclocondensation in polyphosphoric acid (PPA) at 120°C for 8 h to yield 6-methyl-thiochromone.
  • Sulfinylation : Treat 6-methyl-thiochromone with methylsulfinyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane (0°C, 2 h) to install the sulfinyl group.
Cross-Coupling with Methylboronic Acid

Procedure :

  • Combine 6-methyl-2-sulfinyl-thiochromone (0.5 mmol), methylboronic acid (1.0 mmol), palladium(II) acetate (0.1 equiv), XPhos (0.1 equiv), and zinc triflate (0.2 equiv) in DMF (3 mL).
  • Heat at 80°C for 6 h under N₂.
  • Purify via silica chromatography (EA/PE = 1:20) to isolate this compound.

Yield : 68–72%
Key Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 8.1 Hz, 1H), 7.45–7.38 (m, 2H), 7.28 (s, 1H), 2.65 (s, 3H, C2-CH₃), 2.42 (s, 3H, C6-CH₃).
  • HR-MS : [M + H]⁺ calcd. for C₁₁H₁₁OS: 207.0532; found: 207.0536.

Nucleophilic Alkylation of 6-Methyl-thiochromone

Building on work by MDPI contributors (2018), alkyllithium reagents directly functionalize thiochromones at C-2.

Preparation of 6-Methyl-thiochromone
  • Cyclization : React 3-methylbenzenethiol (5.0 mmol) with ethyl acetoacetate (6.0 mmol) in PPA (10 g) at 130°C for 10 h.
  • Isolation : Quench with ice, extract with EA, and purify via flash chromatography (PE/EA = 15:1).
Methylation with Methyllithium

Procedure :

  • Add methyllithium (1.2 M in Et₂O, 1.2 equiv) to 6-methyl-thiochromone (1.0 equiv) and CuI (0.2 equiv) in THF (−78°C to rt, 4 h).
  • Acidic workup (1 M HCl) followed by column purification (PE/EA = 10:1) yields the target compound.

Yield : 65–70%
Analytical Comparison :

  • IR (neat): 1675 cm⁻¹ (C=O stretch), 2924 cm⁻¹ (C-H stretch, CH₃).
  • ¹³C NMR : δ 180.1 (C=O), 137.5 (C6-CH₃), 21.3 (C2-CH₃).

Comparative Analysis of Synthetic Methods

Method Catalyst System Yield (%) Reaction Time Key Advantage
Pd/XPhos Cross-Coupling Pd(OAc)₂, XPhos, Zn(OTf)₂ 68–72 6 h Broad substrate tolerance
Alkyllithium Alkylation CuI, MeLi 65–70 4 h No transition metals required

The cross-coupling route offers superior functional group compatibility, whereas the alkylation method avoids precious metals, reducing costs.

Mechanistic Insights

Cross-Coupling Pathway

  • Lewis Acid Activation : Zn(OTf)₂ coordinates the sulfinyl and carbonyl oxygens, polarizing the C2–S bond for oxidative addition to Pd(0).
  • Transmetalation : Methylboronic acid transfers its methyl group to the Pd center.
  • Reductive Elimination : Pd releases the coupled product, regenerating the active catalyst.

Alkylation Mechanism

  • Lithiation : MeLi abstracts the α-hydrogen from thiochromone, forming a resonance-stabilized enolate.
  • Copper-Mediated Transfer : CuI facilitates methyl group transfer to C2, followed by protonation.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The position of methyl substitution in the benzene ring (C6) is controlled by the starting thiol’s substitution pattern. Using 3-methylbenzenethiol ensures exclusive C6 functionalization.

Byproduct Formation in Cross-Coupling

Trace demethylation at C6 may occur above 80°C. Maintaining strict temperature control (≤80°C) suppresses this side reaction.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4H-thiochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

There is no direct information about the applications of "2,6-Dimethyl-4h-thiochromen-4-one" in the provided search results. However, the search results provide information on the applications of related compounds, such as thiochromenones, thiochroman-4-ones, and chalcones, which can be used to infer potential applications of "this compound".

Thiochromenones

Thiochromenones have a wide range of applications in scientific research.

Chemistry Thiochromenones are used as building blocks for synthesizing various heterocyclic compounds.

Biology Thiochromenones exhibit significant biological activities, including antileishmanial and cytotoxic properties.

Medicine Thiochromenones are potential therapeutic agents for treating diseases like leishmaniasis and other parasitic infections.

Industry Thiochromenones are utilized in the development of new pharmaceuticals and agrochemicals.

One study evaluating various thiochromenone derivatives found that they possess antileishmanial efficacy. The mechanism of action may involve interaction with specific molecular targets and pathways, such as inhibiting trypanothione reductase, an enzyme crucial for the survival of parasites like Leishmania, leading to an increase in reactive oxygen species (ROS) levels, causing oxidative stress and ultimately the death of the parasite.

Thiochroman-4-ones

Thiochroman-4-one derivatives have demonstrated antileishmanial activity . A structure-activity relationship (SAR) study revealed that compounds containing 1,1-dioxo-2-aryl-4H-thiochromen-4-one scaffolds displayed good antileishmanial activity below 10 µM . Acyl hydrazone derivatives of thiochroman-4-ones have also been reported as potent inhibitors of cysteine proteases, which has implications in the treatment of Chagas’ disease .

Modifications of thiochroman-4-one compounds have been made to identify structure-activity relationships . It was found that substitution with electron-withdrawing groups in the phenyl ring, dehydrogenation to yield a double bond between C2-C3, and sulfones did not improve antileishmanial activity . However, when sulfones were dehydrogenated to produce the corresponding vinyl sulfones, the resulting compounds showed high antileishmanial activity, evidenced by EC50EC_{50} values < 10 μM, low cytotoxicity to human macrophages U-937 (LC50LC_{50} values > 561 μM), and a high index of selectivity (IS ≥ 87) .

Chalcones

Chalcones have demonstrated a wide range of pharmacological activities .

Anti-bacterial agents Chalcones have shown strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and against Gram-negative bacteria such as Escherichia coli and Salmonella enterica .

Anti-protozoal and anti-filarial agents Chalcones have shown activity against Leishmania . Several chalcones, such as 2′,4′-dihydroxy-4-methoxychalcone, 2′-hydroxy-3,4-dimethoxychalcone, and 2-hydroxy-4,4′-dimethoxychalcone, significantly inhibited the intracellular survival of L. donovani parasites .

Anti-inflammatory agents Chalcones can inhibit the NF-κB signaling complement system involved in inflammation and can inhibit the release of inflammatory mediators from mast cells, macrophages, neutrophils, and microglial cells .

Synthesis of Thiochroman-4-ones

2-Alkylthiochroman-4-ones can be synthesized by conjugate addition of lithium dialkylcuprates to thiochromone . For example, lithium dialkylcuprate (i.e., n-Bu2CuLi) was found to be the most reactive and it afforded the highest yield of 1,4-adduct at 86% with the addition of TMSCl . Other Lewis acid additives, such as TMSI and TMSOTf, also showed similar enhancement and promoted the conjugate addition of lithium di-n-butylcuprates to thiochroman-4-one with good yields (85% and 82%) .

Potential Applications of this compound

Based on the applications of related compounds, this compound may have potential applications in:

  • Synthesis of heterocyclic compounds
  • Treatment of parasitic infections such as leishmaniasis
  • Antibacterial agent
  • Anti-inflammatory agent

Mechanism of Action

The exact mechanism of action of 2,6-Dimethyl-4H-thiochromen-4-one is not well-documented. its biological activities are likely due to its ability to interact with various molecular targets and pathways. For example, thiochromones have been shown to inhibit enzymes and disrupt cellular processes in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-Dimethyl-4H-thiochromen-4-one with other chromenone and thiochromenone derivatives, focusing on structural features, synthesis, and reactivity.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Heteroatom
This compound C₁₁H₁₀OS 198.26 2-CH₃, 6-CH₃ S
6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one [6] C₁₅H₇Cl₃O₂ 333.58 6-Cl, 8-Cl, 2-(4-Cl-C₆H₄) O
5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one [1] C₂₂H₂₃NO₅S 413.49 5-OH, 7-OH, 2-(4-OCH₃-C₆H₄), 8-(thiomorpholinomethyl) O

Key Observations :

  • Steric Effects: Methyl groups at positions 2 and 6 introduce steric hindrance, which may slow nucleophilic attacks compared to unsubstituted chromenones .
Reactivity Comparisons
  • Reduction: Chromen-4-ones (e.g., compound 11a in ) undergo reduction with LiAlH₄ at −20°C to yield dihydrochromenols . However, sulfur-containing analogs like this compound may exhibit slower reduction due to decreased carbonyl electrophilicity.
  • Nucleophilic Substitution: Chlorinated derivatives (e.g., 6,8-dichloro-chromenone [6]) show higher reactivity toward nucleophiles than methyl-substituted thiochromenones due to electron-withdrawing Cl groups .

Q & A

Q. How can researchers optimize the synthesis of 2,6-Dimethyl-4H-thiochromen-4-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For analogous chromenone derivatives, studies suggest adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalysts (e.g., KI/K₂CO₃) to influence cyclization efficiency . Characterization via NMR (¹H/¹³C), IR, and mass spectrometry is critical to confirm structural integrity. For example, in related flavone syntheses, yields improved from 52% to 78% by switching from bromine-mediated cyclization to peroxide oxidation . Include microanalysis for new compounds to validate purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Assign methyl protons (δ 2.4–2.6 ppm for C-2/C-6 CH₃) and carbonyl (C-4, δ ~180 ppm in ¹³C NMR) .
  • IR Spectroscopy : Confirm thione (C=S, ~1200 cm⁻¹) and ketone (C=O, ~1650 cm⁻¹) functional groups .
  • HPLC/MS : Monitor purity and detect byproducts; use reverse-phase C18 columns with UV detection at λmax ~280 nm for chromenones .
    Cross-reference with NIST databases for spectral validation .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound in biological assays?

  • Methodological Answer : Design derivatives with systematic substitutions (e.g., halogenation at C-3/C-7 or sulfone/sulfide modifications) to assess electronic/steric effects on bioactivity . For example, methylthio-to-sulfonyl modifications in chromenones increased antiproliferative activity by 30% in vitro . Use multivariate statistical models to correlate substituent properties (Hammett constants, logP) with activity endpoints (IC₅₀, Ki). Validate via dose-response assays and molecular docking simulations .

Q. How should researchers address contradictions in reported spectral data or bioactivity results for this compound?

  • Methodological Answer : Contradictions often arise from impurities, solvent effects, or instrument calibration. Steps to resolve:
  • Replicate experiments : Verify synthesis and purification protocols (e.g., recrystallization solvents) .
  • Cross-validate data : Compare with high-quality reference spectra (e.g., NIST or PubChem) .
  • Statistical analysis : Apply ANOVA or Bland-Altman plots to assess inter-lab variability in bioactivity data .
    Document all conditions (e.g., pH, temperature) to ensure reproducibility .

Q. What computational strategies are effective for modeling the reactivity and stability of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate:
  • Electrophilicity index : Predict sites for nucleophilic attack (e.g., C-4 carbonyl) .
  • Tautomeric stability : Compare thione (4H) vs. thiol (2H) forms using Gibbs free energy differences .
    Pair with molecular dynamics simulations to study solvent interactions (e.g., aqueous vs. DMSO) . Validate predictions experimentally via kinetic studies or X-ray crystallography.

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